3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride is a chemical compound that features a piperidine ring, which is a common structure in various pharmaceuticals. This compound is recognized for its selective affinity towards dopamine D4 receptors, making it significant in pharmacological research. The compound's molecular formula is and its molecular weight is approximately 231.38 g/mol. It is classified as a piperidine derivative and can be categorized under psychoactive compounds due to its interaction with neurotransmitter systems .
The synthesis of 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride typically involves several key steps:
The molecular structure of 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride consists of:
The structural representation can be summarized with its InChI key (WKCUEEXFTZSNLI-UHFFFAOYSA-N) and SMILES notation (CCCN1CCCC(C1)C2=CC(=C(C=C2)C)C.Cl), which provides a detailed description of its connectivity .
The reactivity of 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride can be explored through various chemical reactions:
These reactions are influenced by factors such as temperature, solvents, and the presence of catalysts.
The primary mechanism of action for 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride involves its selective binding to dopamine D4 receptors. This compound has shown a significantly higher affinity for D4 receptors compared to D2 and D3 receptors, with a Ki ratio exceeding 25,000 for the (R)-enantiomer versus D2-D3 receptors. This selectivity suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and other neuropsychiatric conditions .
The physical and chemical properties of 3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride include:
Property | Value |
---|---|
CAS Number | 219704-16-2 |
Molecular Formula | C16H26ClN |
Molecular Weight | 231.38 g/mol |
InChI Key | WKCUEEXFTZSNLI-UHFFFAOYSA-N |
Solubility | Soluble in water |
3-(3,4-Dimethylphenyl)-1-propyl-piperidine hydrochloride has several scientific applications:
Phenylpiperidine derivatives constitute a cornerstone of neuropsychopharmacology, dating to the mid-20th century with the discovery of meperidine's analgesic properties. Early structural modifications revealed that incorporating aromatic systems adjacent to the piperidine nucleus conferred significant CNS activity. Haloperidol (a butyrophenone derivative) emerged in the 1950s as a potent antipsychotic, establishing the importance of the arylpiperidine scaffold in dopamine receptor (DR) modulation. Its mechanism—primarily D2 receptor antagonism—highlighted the therapeutic potential of targeting dopaminergic pathways for schizophrenia treatment [3] [7].
By the 1980s, research shifted toward DR subtype selectivity. The identification of D4 receptors in limbic regions suggested their role in cognitive and affective functions without extrapyramidal side effects. This spurred the development of 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine), a partial D2 autoreceptor agonist. Its structural template, featuring a phenyl ring linked to a propyl-substituted piperidine, became a blueprint for newer ligands [3] [8]. The evolution culminated in compounds like 3-(3,4-dimethylphenyl)-1-propylpiperidine, designed to optimize D4 affinity while minimizing off-target binding. This progression underscores a strategic transition from non-selective neuroleptics to receptor-subtype-specific agents [1] [8].
Table 1: Structural Evolution of Key Phenylpiperidine Dopaminergic Ligands
Compound | Core Structure | Primary Target | Key Modification |
---|---|---|---|
Haloperidol | Butyrophenone-piperidine | D2 antagonist | Fluorophenyl ring |
3-PPP | 3-Hydroxyphenyl-N-propylpiperidine | D2 autoreceptor | N-propyl chain |
1,3-Di-o-tolylguanidine | Guanidine derivative | Sigma receptor | Dimethylated aryl groups |
3-(3,4-Dimethylphenyl)-1-propylpiperidine | Dimethylphenyl-N-propylpiperidine | D4 ligand | 3,4-Dimethylphenyl + N-propyl piperidine |
The pharmacological profile of 3-(3,4-dimethylphenyl)-1-propylpiperidine hydrochloride stems from deliberate stereochemical and steric optimizations targeting DR subtypes:
N-Propyl Chain Optimization: The N-propyl extension (vs. methyl or ethyl) balances lipophilicity and molecular volume, enabling optimal insertion into the D4 receptor’s hydrophobic binding pocket. Computational modeling reveals the propyl group forms Van der Waals contacts with transmembrane helices (TM3, TM5, and TM7), which are less conserved in D2 receptors. This explains its >25,000-fold selectivity for D4 over D2 receptors in the R-enantiomer [1] [5]. The propyl chain also reduces metabolic dealkylation compared to longer alkyl chains, enhancing stability [2] [4].
3,4-Dimethylphenyl Substitutions: The 3,4-dimethyl groups on the phenyl ring introduce electron-donating effects, elevating the aromatic system’s electron density. This promotes cation-π interactions with Asp115 in D4 receptors. Additionally, the ortho methyl sterically restricts rotation, positioning the ring perpendicularly to the piperidine plane—a conformation preferred for D4 binding. Affinity studies show this modification increases Ki values by ~6-fold compared to unsubstituted phenyl analogs [1] [5].
Stereochemical Influences: The R-enantiomer of this compound exhibits 6-fold higher D4 affinity than the S-form. Molecular dynamics simulations trace this to hydrogen bonding between the protonated piperidine nitrogen and Ser196 in D4 receptors, stabilized only when the dimethylphenyl group occupies a specific hydrophobic subpocket [1] [5].
Table 2: Impact of Structural Modifications on Dopamine Receptor Binding
Modification | Affinity (Ki, nM) | Selectivity Ratio (D4/D2) | Key Interactions |
---|---|---|---|
N-Methyl (no dimethyl) | 315 nM (D2-like) | <10 | Minimal hydrophobic engagement |
N-Propyl (unsubstituted phenyl) | 184 nM (D4) | ~100 | TM3/TM5 hydrophobic contacts |
3,4-Dimethylphenyl + N-propyl (racemic) | 35.6 nM (D4) | >25,000 | Asp115 cation-π; Ser196 H-bond; TM2/3/7 network |
R-enantiomer (optimized) | 12.6 nM (D4) | >25,000 | Enhanced hydrophobic burial in D4 pocket |
The synergy of these modifications exemplifies structure-based design principles: leveraging receptor microdomain differences (e.g., D4’s larger hydrophobic cleft) and stereoelectronic effects to achieve subtype selectivity. Future work may explore bridged piperidine isosteres to further rigidify the bioactive conformation [5] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1